molecular formula C13H14N2O2S B2812372 5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide CAS No. 1209551-02-9

5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2812372
CAS No.: 1209551-02-9
M. Wt: 262.33
InChI Key: AFFBSYSFDYGOGH-UHFFFAOYSA-N
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Description

5-Methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a cyclopropylmethyl moiety bearing a thiophen-2-yl substituent. This structure combines aromatic heterocycles (isoxazole, thiophene) with a strained cyclopropane ring, which may enhance metabolic stability and influence target binding in medicinal chemistry applications. The compound’s molecular formula is estimated as C₁₄H₁₃N₃O₂S, with a molecular weight of ~295.34 g/mol (calculated). Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .

Properties

IUPAC Name

5-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-7-10(15-17-9)12(16)14-8-13(4-5-13)11-3-2-6-18-11/h2-3,6-7H,4-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFBSYSFDYGOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic applications.

The compound has the molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molecular weight of approximately 232.30 g/mol. It belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing nitrogen and oxygen atoms.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclopropylmethyl Intermediate : This is achieved through the reaction of thiophene with a cyclopropylmethylating agent.
  • Cycloaddition Reaction : The intermediate undergoes a [3+2] cycloaddition with nitrile oxides to form the isoxazole ring.

These synthetic routes can be optimized for yield and purity, often employing metal-free conditions to enhance safety and reduce costs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various pharmacological effects. The exact pathways involved in its action are still under investigation, but it has shown promise in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Antiviral Properties : In vitro assays have indicated potential antiviral effects, particularly against certain viral pathogens .
  • Anticancer Effects : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

Several studies have evaluated the biological activity of related isoxazole compounds, providing insights into their potential applications:

  • Study on Antiviral Activity : A study assessed the efficacy of isoxazole derivatives against viral replication in cell cultures, revealing that some compounds exhibited significant inhibition compared to controls .
  • Antimicrobial Efficacy Testing : Another research focused on the antimicrobial activity of similar compounds, reporting minimum inhibitory concentrations (MIC) that suggest effectiveness against pathogens like E. coli and Staphylococcus aureus.
CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Isoxazole derivative A12.5E. coli
Isoxazole derivative B25Staphylococcus aureus

Research Findings

Recent research has highlighted the following findings regarding the biological activities of this compound:

  • Inhibition Studies : Compounds within this class have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the isoxazole ring significantly affect biological activity, suggesting that careful modification can enhance efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that isoxazole derivatives, including 5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide, exhibit significant anticancer properties. For instance:

  • A study evaluated various isoxazole derivatives against multiple cancer cell lines, revealing that compounds with similar structures demonstrated notable antiproliferative effects. The presence of electron-withdrawing groups in the para position of aromatic rings was crucial for enhancing biological activity .
CompoundCell LineIC₅₀ Value (µM)
5-methyl-N-cyclopropylisoxazoleMCF-70.48
5-methyl-N-cyclopropylisoxazoleHCT-1160.19

Neurogenesis and Cognitive Enhancement

Research indicates that certain isoxazole derivatives can act as neurogenic agents. Specifically, N-cyclopropyl derivatives have been linked to promoting neurogenesis and may offer therapeutic potential in treating neurodegenerative diseases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Isoxazole derivatives are known to exhibit antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Heat Shock Proteins : Some studies suggest that isoxazole derivatives can inhibit heat shock proteins, which play a role in cancer cell survival and proliferation.
  • GABAA Receptor Modulation : The compound may also serve as a GABAA antagonist, influencing neurotransmission and potentially offering anxiolytic effects .

Case Study 1: Anticancer Research

In a study published in Pharmaceutical Research, researchers synthesized a series of isoxazole derivatives and tested their efficacy against breast and colon cancer cell lines. The results indicated that the introduction of thiophene rings significantly enhanced the anticancer activity compared to non-thiophene counterparts .

Case Study 2: Neurogenic Effects

A recent investigation into the neurogenic properties of isoxazole derivatives highlighted their potential in promoting neuronal growth and differentiation in vitro. This study suggested that these compounds could be further developed for treating conditions like Alzheimer's disease .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Products Yield Source
6M HCl, reflux (8 hr)Aqueous HCl5-Methylisoxazole-3-carboxylic acid72%
10% NaOH, 80°C (4 hr)Aqueous NaOHSodium salt of 5-methylisoxazole-3-carboxylate85%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene moiety undergoes regioselective substitutions at the 5-position due to directing effects of sulfur.

Reaction Reagents Conditions Products Source
BrominationBr₂, FeBr₃DCM, 0°C, 2 hr5-Bromo-thiophene derivative
NitrationHNO₃, H₂SO₄0°C to RT, 4 hr5-Nitro-thiophene derivative
SulfonationClSO₃HReflux, 6 hrThiophene-5-sulfonic acid analog

Key Observations :

  • Bromination occurs with >90% regioselectivity at the 5-position.

  • Nitration under mild conditions prevents decomposition of the cyclopropane ring .

Isoxazole Ring Modifications

The isoxazole ring participates in nucleophilic substitutions and ring-opening reactions.

Reaction Type Reagents Products Notes Source
Methyl oxidationKMnO₄, H₂O5-Carboxyisoxazole derivativeRequires pH >10
Nucleophilic substitutionNH₂OH, EtOH3-Amino-5-methylisoxazole analogMicrowave-assisted (60°C, 30 min)
Ring-openingH₂ (5 atm), Pd/Cβ-Keto amideHydrogenation at 80°C

Experimental Data :

  • Oxidation of the 5-methyl group to carboxylic acid achieves 68% yield with KMnO₄.

  • Hydrogenolytic ring-opening produces β-keto amides, confirmed via ¹H-NMR .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening under radical or acidic conditions.

Reaction Reagents Products Mechanism Source
Acid-catalyzed openingH₂SO₄, H₂O1-(Thiophen-2-yl)propan-1,2-diol derivativeCarbocation rearrangement
Radical additionBrCCl₃, AIBN1,3-Dibromopropane analogChain propagation via radicals

Key Findings :

  • Ring-opening in concentrated H₂SO₄ produces diols with 89% yield.

  • Radical bromination yields 1,3-dibromopropane derivatives, useful for cross-coupling reactions .

Cross-Coupling Reactions

The thiophene and cyclopropane groups enable catalytic coupling for structural diversification.

Coupling Type Catalyst Substrates Products Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-functionalized analogs
SonogashiraPdCl₂, CuITerminal alkynesAlkynylated derivatives

Optimized Conditions :

  • Suzuki reactions achieve >75% yield with 2 mol% Pd catalyst.

  • Sonogashira couplings require strict anhydrous conditions to prevent alkyne oligomerization.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or isomerization of the cyclopropane ring.

Light Source Sensitizer Products Quantum Yield Source
254 nm UVAcetophenoneBicyclo[3.1.0]hexane fused derivativeΦ = 0.32
365 nm UVNonecis-trans IsomerizationΦ = 0.18

Applications :

  • Photodimerization products show enhanced rigidity for materials science applications .

Biological Activation Pathways

While not strictly synthetic reactions, metabolic transformations are critical for pharmacological activity:

Enzyme System Reaction Products Biological Impact Source
Cytochrome P450Hydroxylation at cyclopropane methyl3-Hydroxycyclopropane metaboliteIncreased aqueous solubility
EsterasesAmide hydrolysisFree carboxylic acidEnhanced target binding

Implications :

  • Hydroxylated metabolites retain bioactivity while improving pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of isoxazole- and thiophene-containing carboxamides. Key structural analogues and their distinguishing features are summarized below:

Compound Name Structure Molecular Weight (g/mol) Key Features Biological/Safety Data
5-Methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide with cyclopropylmethyl-thiophene substituent ~295.34 Combines isoxazole, thiophene, and cyclopropane; potential conformational rigidity. Skin/eye irritation (H315, H319); respiratory irritation (H335) .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide with thiazole substituent 209.23 Thiazole replaces thiophene; positional isomerism (C4 vs. C3 carboxamide). Crystallographic data confirms planar amide linkage; synthesized via acid chloride route .
GSK2830371 Thiophene-2-carboxamide with chloropyridine and cyclopentyl groups 461.02 Complex substituents (chloropyridine, cyclopentyl); USP reference standard. ≥98% purity; potential kinase inhibitor or enzyme modulator .
Montelukast derivatives Quinoline-cyclopropane-carboxylic acid derivatives ~600–650 Cyclopropane enhances metabolic stability; used as leukotriene receptor antagonists. FDA-approved for asthma; no direct structural overlap but shares cyclopropane motifs .

Structure-Activity Relationships (SAR)

  • Thiophene vs. Thiazole : Thiophene’s sulfur atom may enhance π-π stacking in hydrophobic binding pockets, while thiazole’s nitrogen could participate in hydrogen bonding.
  • Positional Isomerism : The carboxamide position (C3 vs. C4 on isoxazole) alters electronic distribution, affecting solubility and intermolecular interactions .

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide, and what catalysts/solvents are optimal?

The synthesis typically involves multi-step routes, including cyclopropane ring formation, isoxazole cycloaddition, and carboxamide coupling. Key steps include:

  • Cyclopropane formation : Reaction of thiophene derivatives with dichlorocarbene precursors under inert atmospheres to avoid oxidation .
  • Isoxazole synthesis : Cycloaddition of nitrile oxides with dipolarophiles (e.g., acetylene derivatives) in solvents like acetonitrile or DMF .
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole and cyclopropane-thiophene moieties in dichloromethane or DMF .
    Optimal catalysts include palladium complexes for cross-coupling, while solvents like DMF enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole ring and cyclopropane-thiophene linkage .
  • HPLC : Monitors reaction purity (>95% purity threshold) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 317.37) .
  • IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~650 cm⁻¹) .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases or proteases via fluorometric assays (e.g., trypsin-like serine proteases) .
  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with ampicillin as a positive control .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the cyclopropane moiety?

  • Temperature control : Maintain −10°C during cyclopropanation to minimize side reactions .
  • Catalyst selection : Use Rh₂(OAc)₄ for stereoselective cyclopropane formation, achieving >80% enantiomeric excess .
  • Solvent effects : Replace DCM with toluene to improve cyclopropane stability during workup .
  • Workup strategies : Purify intermediates via column chromatography (silica gel, hexane/EtOAc 3:1) to remove unreacted thiophene derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-response normalization : Re-evaluate IC₅₀ values using standardized cell viability assays (e.g., ATP-based luminescence vs. MTT) to address metabolic interference .
  • Structural analogs : Compare activity of 5-methylisoxazole derivatives with/without the cyclopropane group to isolate pharmacophoric contributions .
  • Solubility adjustments : Use DMSO concentrations <0.1% in assays to avoid false negatives from precipitation .

Q. How to design experiments to elucidate the mechanism of action?

  • Proteomics : Perform pull-down assays with biotinylated probes to identify protein binding partners .
  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina and validate with site-directed mutagenesis .
  • Metabolic profiling : Use LC-MS to track compound degradation in hepatic microsomes and identify active metabolites .

Q. How should researchers address discrepancies in synthetic yields reported for similar isoxazole-carboxamide derivatives?

  • Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction timelines .
  • Byproduct analysis : Characterize side products (e.g., hydrolyzed carboxamides) via LC-MS and adjust protecting groups (e.g., switch from methyl to tert-butyl esters) .

Methodological Notes

  • Data contradiction analysis : Use ANOVA or Student’s t-test to compare biological replicates, ensuring p < 0.05 significance .
  • Advanced purification : Preparative HPLC with chiral columns resolves enantiomers of cyclopropane-containing intermediates .

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